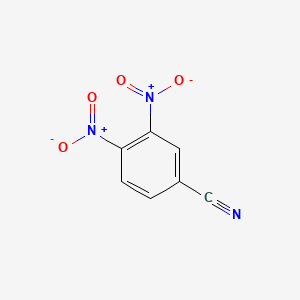

3,4-Dinitrobenzonitrile

Descripción

3,4-Dinitrobenzonitrile (CAS 4248-33-3) is a nitroaromatic compound characterized by two nitro groups (-NO₂) at the 3- and 4-positions of a benzene ring, with a cyano (-CN) group at the 1-position. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in organic synthesis, materials science, and supramolecular chemistry. Its synthesis typically involves nitration and cyanation reactions, though specific protocols are less documented compared to its isomers . The compound’s reactivity is influenced by the electron-withdrawing nitro and cyano groups, which enhance electrophilic substitution challenges while stabilizing charge-transfer complexes .

Propiedades

IUPAC Name |

3,4-dinitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3O4/c8-4-5-1-2-6(9(11)12)7(3-5)10(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXFXDEHCVXHEBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336449 | |

| Record name | 3,4-Dinitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4248-33-3 | |

| Record name | 3,4-Dinitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Nitration of Benzonitrile: One common method for preparing 3,4-Dinitrobenzonitrile involves the nitration of benzonitrile. This process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 4 positions on the benzene ring.

Alternative Methods: Other methods may involve the use of different nitrating agents or catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods:

Large-Scale Synthesis: Industrial production of 3,4-Dinitrobenzonitrile often involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems ensures precise control over temperature, pressure, and reagent concentrations.

Análisis De Reacciones Químicas

Types of Reactions:

Reduction: 3,4-Dinitrobenzonitrile can undergo reduction reactions to form 3,4-diaminobenzonitrile. Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon or iron powder in acidic conditions.

Substitution: This compound can participate in nucleophilic aromatic substitution reactions. For example, the nitro groups can be replaced by other substituents such as halogens or alkoxy groups using appropriate reagents and conditions.

Oxidation: Although less common, oxidation reactions can further modify the nitro groups to form nitroso or other oxidized derivatives.

Common Reagents and Conditions:

Reducing Agents: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.

Substitution Reagents: Halogens (e.g., chlorine, bromine), alkoxides, and other nucleophiles.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed:

Reduction Products: 3,4-Diaminobenzonitrile.

Substitution Products: Various substituted benzonitriles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry:

Intermediate in Organic Synthesis: 3,4-Dinitrobenzonitrile is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable for creating a variety of derivatives.

Biology and Medicine:

Potential Pharmaceutical Applications: Research is ongoing to explore the potential use of 3,4-Dinitrobenzonitrile derivatives in pharmaceuticals. These derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.

Industry:

Dye and Pigment Production: This compound is used in the synthesis of dyes and pigments due to its ability to introduce nitro groups into aromatic compounds, which can alter the color properties of the final product.

Mecanismo De Acción

Molecular Targets: The specific mechanism by which 3,4-Dinitrobenzonitrile exerts its effects depends on the context of its use. In reduction reactions, the nitro groups are targeted by reducing agents, leading to the formation of amine groups.

Pathways Involved: The pathways involved in the reactions of 3,4-Dinitrobenzonitrile typically include electron transfer processes, nucleophilic attack, and bond rearrangements.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Nitrobenzonitrile isomers, including 2,4-, 2,6-, 3,4-, and 3,5-dinitrobenzonitrile, exhibit distinct physicochemical and functional differences due to nitro group positioning. Below is a detailed comparison:

Structural and Electronic Properties

Physicochemical Properties

Key Research Findings

- Stability of Adducts : 3,5-Dinitrobenzonitrile forms more stable adducts than 3,4-isomer due to slower decomposition rates (equilibrium constants 4.3–60× higher) .

- Reactivity in Polymerization : 2,4- and 2,6-dinitrobenzonitrile require harsher conditions for polymerization than chloro analogs, highlighting nitro positioning effects .

- Supramolecular Applications : 3,5-Dinitrobenzonitrile’s symmetry enables precise molecular recognition in host-guest systems .

Actividad Biológica

3,4-Dinitrobenzonitrile (CAS Number: 4248-33-3) is a compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant research findings.

Chemical Structure and Properties

3,4-Dinitrobenzonitrile is characterized by its nitro groups at the 3 and 4 positions of the benzene ring, along with a cyano group. Its molecular formula is , and it has a molecular weight of 195.11 g/mol. The presence of electron-withdrawing nitro groups enhances its reactivity, making it a valuable intermediate in organic synthesis.

Mechanisms of Biological Activity

The biological activity of 3,4-Dinitrobenzonitrile can be attributed to several mechanisms:

- Nucleophilic Aromatic Substitution : The nitro groups can be replaced by various nucleophiles, leading to the formation of biologically active derivatives.

- Reduction Reactions : Under reducing conditions, 3,4-Dinitrobenzonitrile can be converted into 3,4-diaminobenzonitrile, which may exhibit different biological properties.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce ROS production, leading to oxidative stress in cells, which can trigger apoptosis in cancer cells .

Anticancer Activity

Research has indicated that derivatives of 3,4-Dinitrobenzonitrile possess significant anticancer properties. For instance:

- Case Study : A study on N-(4-aminocyclooctyl)-3,5-dinitrobenzamide derived from a precursor of cyclooctane-1,4-diamine showed potent cytotoxicity against various cancer cell lines including MDA-MB-231 and HeLa cells with IC50 values as low as 10 nM .

Antifungal Activity

The antifungal potential of compounds related to 3,4-Dinitrobenzonitrile has also been explored:

- Minimum Inhibitory Concentration (MIC) : Ethyl 3,5-dinitrobenzoate demonstrated antifungal activity against Candida albicans with an MIC of 125 µg/mL. This suggests that modifications of the dinitrobenzene structure could lead to effective antifungal agents .

Data Table: Summary of Biological Activities

| Compound | Activity Type | Target Organism/Cell Line | IC50/MIC Value |

|---|---|---|---|

| N-(4-aminocyclooctyl)-3,5-dinitrobenzamide | Anticancer | MDA-MB-231 (Breast Cancer) | IC50 = 10 nM |

| Ethyl 3,5-dinitrobenzoate | Antifungal | Candida albicans | MIC = 125 µg/mL |

| Propyl 3,5-dinitrobenzoate | Antifungal | Candida krusei | MIC = 100 µg/mL |

Potential Therapeutic Applications

Given its biological activities, 3,4-Dinitrobenzonitrile and its derivatives hold promise for development in:

- Anticancer Therapies : Targeting specific cancer cell lines while minimizing effects on normal cells.

- Antifungal Treatments : Addressing resistant strains of fungi through novel mechanisms involving cell membrane disruption.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.